molecular formula C7H8N2O2 B1589707 2,3-Dimethyl-4-nitropyridine CAS No. 68707-69-7

2,3-Dimethyl-4-nitropyridine

Cat. No.: B1589707
CAS No.: 68707-69-7
M. Wt: 152.15 g/mol
InChI Key: WSQGOUOZNCRFNQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitropyridine is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitro group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitropyridine typically involves the nitration of 2,3-dimethylpyridine. One common method includes the reaction of 2,3-dimethylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. For instance, the nitration of pyridine N-oxide followed by reduction can be scaled up using microreaction technology, which allows for precise temperature control and minimizes the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

    Oxidation: Although less common, the methyl groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2,3-Dimethyl-4-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of 2,3-dimethylpyridine.

Scientific Research Applications

2,3-Dimethyl-4-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in electron transfer reactions, while the methyl groups can influence the compound’s hydrophobic interactions and binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the methyl groups, making it less hydrophobic.

    4-Nitropyridine: Similar nitro positioning but without the methyl groups, affecting its reactivity and solubility.

    2,6-Dimethyl-4-nitropyridine: Has additional methyl groups, which can further influence its chemical properties.

Properties

IUPAC Name

2,3-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(2)8-4-3-7(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGOUOZNCRFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458979
Record name 2,3-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68707-69-7
Record name 2,3-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,3-Dimethyl-4-nitropyridin-N-oxide (75.6 g, 0.45 mol) prepared in Step 1 was dissolved in 300 ml of methylene chloride. A solution of phosphorus trichloride (44 ml) in methylene chloride (60 ml) was slowly added to the solution for 30 minutes at −15° C.˜−20° C. The reaction mixture was stirred for 15 minutes at the same temperature and further stirred for 15 minutes at room temperature. The reaction mixture was cooled to −78° C. 50 ml of water was added to the reaction mixture, which was neutralized with a sodium hydroxide solution and then extracted with methylene chloride. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give the titled compound as a pale yellow solid (65 g, 95%).
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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